molecular formula C6H12FNO B14897218 (S)-(3-Fluoro-1-methylpyrrolidin-3-yl)methanol

(S)-(3-Fluoro-1-methylpyrrolidin-3-yl)methanol

Cat. No.: B14897218
M. Wt: 133.16 g/mol
InChI Key: ABDUOGBVLCXZQI-LURJTMIESA-N
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Description

(S)-(3-Fluoro-1-methylpyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C6H12FNO and a molecular weight of 133.16 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and a pyrrolidine ring, making it a unique structure in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-Fluoro-1-methylpyrrolidin-3-yl)methanol typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of (S)-3-fluoropyrrolidine with formaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled temperature and pH conditions to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up the process. The use of catalysts and automated systems ensures consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-(3-Fluoro-1-methylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated alcohols, ketones, and substituted pyrrolidine derivatives .

Scientific Research Applications

(S)-(3-Fluoro-1-methylpyrrolidin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-(3-Fluoro-1-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(3-Fluoro-1-methylpyrrolidin-3-yl)methanol is unique due to the combination of its fluorine atom, methyl group, and hydroxyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

[(3S)-3-fluoro-1-methylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C6H12FNO/c1-8-3-2-6(7,4-8)5-9/h9H,2-5H2,1H3/t6-/m0/s1

InChI Key

ABDUOGBVLCXZQI-LURJTMIESA-N

Isomeric SMILES

CN1CC[C@](C1)(CO)F

Canonical SMILES

CN1CCC(C1)(CO)F

Origin of Product

United States

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